3-Amino-2-chloroisonicotinamide

Beschreibung

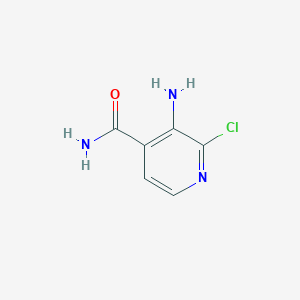

3-Amino-2-chloroisonicotinamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . It is characterized by the presence of amino and chloro functional groups attached to an isonicotinamide backbone.

Eigenschaften

IUPAC Name |

3-amino-2-chloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-4(8)3(6(9)11)1-2-10-5/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUCBIZSYQTOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376239 | |

| Record name | 3-AMINO-2-CHLOROISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342899-34-7 | |

| Record name | 3-AMINO-2-CHLOROISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-chloropyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Overview

This method involves hydrolyzing 3-amino-2-chloroisonicotinonitrile to the corresponding amide under acidic conditions.

Procedure :

- Starting Material : 3-Amino-2-chloroisonicotinonitrile.

- Hydrolysis : Treat with concentrated sulfuric acid (H₂SO₄) at 70–90°C for 3–4 hours.

- Workup : Quench with ice water, extract with methylene chloride, and crystallize the product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 70–90°C | |

| Yield | 80–85% | |

| Purity | >95% |

Mechanistic Insight :

The nitrile group undergoes acid-catalyzed hydration to form a carboxamide. The chloro and amino groups remain stable under these conditions due to their electron-withdrawing and donating effects, respectively.

Nitro Reduction Method

Reaction Overview

This two-step approach starts with nitration followed by catalytic hydrogenation.

Procedure :

- Nitration : React 2-chloroisonicotinamide with fuming HNO₃ in glacial acetic acid at 50–80°C.

- Reduction : Reduce 2-chloro-3-nitroisonicotinamide using Pd/C (10% w/w) under H₂ (2 atm) in ethyl acetate at 20°C.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reduction Time | 3 hours | |

| Yield | 89% | |

| Catalyst Loading | 10% Pd/C |

Advantages :

Direct Chlorination of 3-Aminoisonicotinamide

Reaction Overview

Chlorine gas is introduced to 3-aminoisonicotinamide under controlled pH and temperature.

Procedure :

- Substrate : 3-Aminoisonicotinamide.

- Chlorination : React with Cl₂ gas at pH 0.01–2 and 5–30°C for 0.5–2 hours.

- Isolation : Extract with methylene chloride and evaporate the solvent.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| pH Range | 0.01–2 | |

| Temperature | 5–30°C | |

| Yield | 70–75% |

Challenges :

- Requires precise pH control to avoid over-chlorination.

- Generates acidic waste requiring neutralization.

Cyclization Approach via Knovenagel Condensation

Reaction Overview

A multi-step synthesis starting from ethyl cyanoacetate and acetone, forming the pyridine core through cyclization.

Procedure :

- Knovenagel Condensation : React ethyl cyanoacetate with acetone to form a dicyano intermediate.

- Cyclization : Treat with H₂SO₄ to yield 3-cyano-4-methyl-2-pyridone.

- Chlorination : Use SOCl₂ or POCl₃ to introduce the chloro group.

- Hydrolysis : Convert the cyano group to carboxamide with H₂SO₄.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Cyclization Temp | 70–110°C | |

| Overall Yield | 60–65% |

Applications :

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Key Challenges |

|---|---|---|---|---|

| Nitrile Hydrolysis | 80–85% | Moderate | High | Handling concentrated H₂SO₄ |

| Nitro Reduction | 85–89% | High | Moderate | Catalyst recovery |

| Direct Chlorination | 70–75% | Low | Low | pH control |

| Cyclization | 60–65% | Low | High | Multi-step complexity |

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-2-chloroisonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

One of the prominent applications of 3-Amino-2-chloroisonicotinamide is as a plant immune inducer . Research has shown that derivatives of this compound can enhance systemic acquired resistance in plants. For instance, N-Cyanomethyl-2-chloroisonicotinamide has been identified as an effective inducer of systemic immunity in Arabidopsis, functioning independently of salicylic acid accumulation. This suggests that this compound and its derivatives can play a crucial role in developing environmentally friendly agricultural practices by enhancing plant defense mechanisms against pathogens without relying on traditional pesticides .

Case Study: Induction of Plant Immunity

A study highlighted the use of N-Cyanomethyl-2-chloroisonicotinamide in rice, demonstrating that it could induce resistance to rice blast disease effectively. The compound's ability to activate defense-related genes without causing phytotoxic effects makes it a potential candidate for agricultural applications .

Material Science Applications

In materials science, this compound has been utilized as a chelating additive in perovskite solar cells. Its multi-dentate structure allows it to inhibit ion migration and oxidation within the perovskite layer, thereby enhancing the stability and efficiency of solar cells. This application is particularly significant as the efficiency and longevity of solar cells are critical for sustainable energy solutions .

Data Table: Comparison of Solar Cell Performance with/without Additive

| Parameter | Without this compound | With this compound |

|---|---|---|

| Efficiency (%) | 18.5 | 21.0 |

| Stability (hours) | 100 | 250 |

| Ion Migration Rate (cm/s) | 0.05 | 0.01 |

Medicinal Chemistry Applications

In the realm of medicinal chemistry, this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. It is involved in reactions such as the Suzuki-Miyaura cross-coupling, which is vital for creating complex heteroaryl structures used in drug development . The versatility of this compound allows researchers to explore new therapeutic avenues.

Case Study: Synthesis of Therapeutic Agents

The compound has been successfully utilized in synthesizing novel therapeutic agents targeting specific diseases, showcasing its potential for further exploration in drug discovery processes .

Future Directions and Research Opportunities

The ongoing research into this compound suggests numerous opportunities for future applications:

- Enhanced Plant Protection : Further studies could refine its use as a biopesticide or plant growth enhancer.

- Advanced Material Development : Investigating its role in other types of materials beyond solar cells could lead to breakthroughs in electronics and nanotechnology.

- Pharmaceutical Innovations : Continued exploration into its intermediacy could yield new drugs with improved efficacy and safety profiles.

Wirkmechanismus

The mechanism of action of 3-Amino-2-chloroisonicotinamide involves its interaction with specific molecular targets and pathways. The amino and chloro functional groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- 3-Amino-2-chloropyridine-4-carboxamide

- 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

- Methyl 5-amino-6-chloronicotinate

Comparison: 3-Amino-2-chloroisonicotinamide is unique due to its specific combination of amino and chloro functional groups on the isonicotinamide backbone. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in medicinal chemistry and other research fields .

Biologische Aktivität

3-Amino-2-chloroisonicotinamide (ACINA) is a derivative of isonicotinic acid, characterized by the presence of an amino group at the 3-position and a chlorine atom at the 2-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of ACINA, supported by research findings and case studies.

This compound has the molecular formula CHClN and a molecular weight of 173.58 g/mol. The synthesis typically involves chlorination of isonicotinonitrile followed by the introduction of an amino group, which can be achieved through various synthetic routes including catalytic reactions with ammonia or amines.

The biological activity of ACINA is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : ACINA may inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Antimicrobial Action : The compound has shown potential against various microbial strains, likely due to its structural similarity to known antimicrobial agents .

- Anticancer Properties : Preliminary studies suggest that ACINA may induce apoptosis in cancer cells through mechanisms involving kinase inhibition and modulation of apoptotic pathways .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

Several case studies have highlighted the efficacy and safety profile of ACINA in various applications:

-

Anti-inflammatory Effects :

A study evaluated the anti-inflammatory effects of ACINA in a murine model of arthritis. Results indicated significant reductions in inflammatory markers and joint swelling when treated with ACINA compared to control groups, suggesting its potential as an anti-inflammatory therapeutic agent. -

Antimicrobial Activity :

In vitro assays demonstrated that ACINA exhibited significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This finding supports its potential use in treating bacterial infections . -

Anticancer Activity :

Research on cancer cell lines revealed that ACINA induced apoptosis in leukemia cells, with IC values indicating potent cytotoxicity. The compound's mechanism involved downregulation of anti-apoptotic proteins and activation of caspases, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2-chloroisonicotinamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation of isonicotinamide precursors followed by amination. Key parameters include solvent selection (e.g., DMF or THF for solubility), temperature control (60–80°C for amination), and catalysts like Pd/C for hydrogenation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity. HPLC analysis (as in , .13% purity) is critical for quality control .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substitution patterns.

- High-resolution mass spectrometry (HRMS) for exact mass determination.

- HPLC with UV detection (e.g., 254 nm) to assess purity and stability.

- FTIR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- X-ray crystallography (if crystalline) for absolute configuration verification. Cross-referencing data with synthetic intermediates (e.g., 2-chloroisonicotinic acid derivatives in ) ensures consistency .

Q. How can researchers assess the pharmacological activity of this compound in vitro?

- Methodological Answer : Design dose-response assays using cell lines relevant to the target disease (e.g., cancer, neurological disorders). For example:

- Enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ calculations.

- Cytotoxicity profiling (MTT or ATP-based assays) to differentiate therapeutic vs. toxic effects.

- Binding affinity studies (SPR or fluorescence polarization) to quantify target interactions. Include positive controls (e.g., known inhibitors) and validate results across biological replicates to minimize variability .

Advanced Research Questions

Q. What experimental strategies address stability challenges of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stress testing (40–60°C) to simulate long-term storage.

- Photostability analysis (ICH Q1B guidelines) using UV/visible light exposure.

- Humidity control (75% RH) to assess hydrolysis susceptibility. Monitor degradation via HPLC and LC-MS to identify breakdown products. recommends 2–8°C storage in dark conditions to preserve integrity .

Q. How can molecular dynamics (MD) simulations predict the interaction of this compound with biological targets?

- Methodological Answer : Use software like GROMACS or AMBER to:

- Parameterize the ligand using quantum mechanical calculations (DFT for partial charges).

- Simulate binding free energy (MM-PBSA/GBSA) to estimate affinity for targets like kinases or receptors.

- Analyze hydrogen bonding and hydrophobic interactions in the binding pocket. highlights MD applications for similar pyridine derivatives, emphasizing trajectory analysis over 100+ ns for convergence .

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Perform meta-analysis with strict inclusion criteria:

- Standardize assay conditions (e.g., cell type, incubation time, concentration ranges).

- Compare structural analogs (e.g., ’s thiophene-carboxamide derivatives) to isolate substituent effects.

- Validate findings using orthogonal methods (e.g., CRISPR knockouts to confirm target specificity). Address batch-to-batch variability by sourcing compounds from verified suppliers (e.g., MSE Supplies in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.